Cas no 2228826-09-1 (tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate is a protected amine derivative featuring a pyrazole moiety, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The 1-methylpyrazole substituent enhances structural diversity, making it valuable for designing bioactive compounds. This compound is particularly useful in peptide coupling reactions and the development of kinase inhibitors or other heterocyclic scaffolds. Its well-defined reactivity and compatibility with standard synthetic protocols make it a versatile building block for medicinal chemistry applications.
tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate structure
2228826-09-1 structure
Product name:tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate
CAS No:2228826-09-1
MF:C12H22N4O2
MW:254.328682422638
CID:5894385
PubChem ID:165829035

tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate
    • EN300-1886375
    • tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
    • 2228826-09-1
    • Inchi: 1S/C12H22N4O2/c1-12(2,3)18-11(17)15-9(8-13)7-10-5-6-14-16(10)4/h5-6,9H,7-8,13H2,1-4H3,(H,15,17)
    • InChI Key: YPLAUQVCVFMGNA-UHFFFAOYSA-N
    • SMILES: O(C(NC(CN)CC1=CC=NN1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 254.17427596g/mol
  • Monoisotopic Mass: 254.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.2Ų
  • XLogP3: 0.4

tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1886375-10g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
10g
$6882.0 2023-09-18
Enamine
EN300-1886375-10.0g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
10g
$6882.0 2023-06-01
Enamine
EN300-1886375-5.0g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
5g
$4641.0 2023-06-01
Enamine
EN300-1886375-5g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
5g
$4641.0 2023-09-18
Enamine
EN300-1886375-0.5g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
0.5g
$1536.0 2023-09-18
Enamine
EN300-1886375-2.5g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
2.5g
$3136.0 2023-09-18
Enamine
EN300-1886375-0.25g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
0.25g
$1472.0 2023-09-18
Enamine
EN300-1886375-0.1g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
0.1g
$1408.0 2023-09-18
Enamine
EN300-1886375-1.0g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
1g
$1599.0 2023-06-01
Enamine
EN300-1886375-1g
tert-butyl N-[1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl]carbamate
2228826-09-1
1g
$1599.0 2023-09-18

Additional information on tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate

Introduction to Tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate (CAS No. 2228826-09-1)

Tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This organocarbon derivative belongs to the class of carbamates, which are widely recognized for their role in medicinal chemistry as intermediates and active pharmaceutical ingredients (APIs). The presence of a pyrazole moiety in its structure enhances its pharmacological relevance, as pyrazole derivatives are known to exhibit a broad spectrum of biological functions, including anti-inflammatory, antimicrobial, and anticancer properties.

The compound's molecular structure consists of a tert-butyl group, which provides steric hindrance and influences its solubility and metabolic stability. Additionally, the N-1-amino and 3-(1-methyl-1H-pyrazol-5-yl)propan-2-yl substituents contribute to its complex interactions with biological targets. The CAS number 2228826-09-1 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The pyrazole scaffold, in particular, has been extensively studied for its ability to modulate various biological pathways. For instance, recent studies have highlighted the potential of pyrazole derivatives in inhibiting kinases and other enzymes involved in cancer progression. The tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate is being explored as a lead compound in these investigations due to its promising pharmacokinetic profile and preliminary in vitro results.

One of the key advantages of this compound is its stability under various conditions, which is crucial for pharmaceutical applications. The carbamate group not only enhances the compound's solubility in aqueous solutions but also provides a site for further functionalization, allowing for the development of more complex derivatives with tailored biological activities. This flexibility makes it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate with high accuracy. These computational studies have suggested that the compound may interact with target proteins through multiple binding sites, leading to potent and selective inhibition. This insight has guided experimental efforts to optimize its structure for improved efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the process. These techniques not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. The synthetic route to tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol-5-yl)propan-2-ylcarbamate has been documented in several patents and scientific articles, providing a valuable resource for researchers in the field.

In conclusion, tert-butyl N-1-amino-3-(1-methyl-1H-pyrazol -5 -yl)propan -2 -ylcarbamate (CAS No. 2228826 -09 -1) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its investigation as a potential therapeutic agent is driven by the growing understanding of pyrazole derivatives' pharmacological significance and the need for novel drugs with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is expected to play a crucial role in the development of next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD